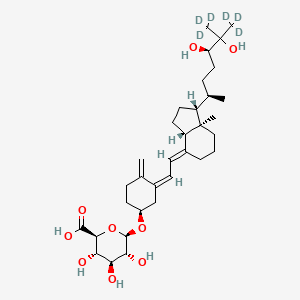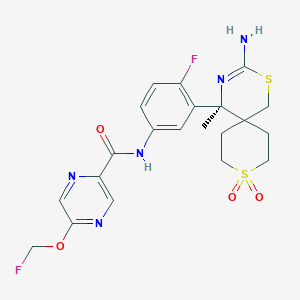
DL-4-Hydroxy-3-methoxymandelic-2-D1 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillylmandelic acid-d1 is a deuterated form of vanillylmandelic acid, which is a significant metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used in clinical diagnostics to measure catecholamine levels in the body, aiding in the diagnosis of conditions like pheochromocytoma and neuroblastoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanillylmandelic acid-d1 can be synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide . The reaction involves the deuteration of the hydrogen atoms in vanillylmandelic acid, which can be achieved by using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of vanillylmandelic acid-d1 typically involves large-scale chemical synthesis using high-purity deuterated reagents. The process is optimized for yield and purity, ensuring that the final product meets the stringent requirements for clinical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Vanillylmandelic acid-d1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of vanillylmandelic acid, such as quinones from oxidation and reduced forms from reduction .
Aplicaciones Científicas De Investigación
Vanillylmandelic acid-d1 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of catecholamines.
Biology: Helps in studying metabolic pathways involving catecholamines.
Medicine: Aids in the diagnosis of catecholamine-secreting tumors like pheochromocytoma and neuroblastoma.
Industry: Utilized in the synthesis of artificial vanilla flavorings.
Mecanismo De Acción
Vanillylmandelic acid-d1 exerts its effects by participating in the metabolic pathways of catecholamines. It is produced via the action of enzymes like catechol O-methyltransferase and aldehyde dehydrogenase. These enzymes convert catecholamines into vanillylmandelic acid-d1, which is then excreted in the urine .
Comparación Con Compuestos Similares
Similar Compounds
Homovanillic acid: Another catecholamine metabolite used in similar diagnostic applications.
Metanephrine: A metabolite of epinephrine, also used in clinical diagnostics.
Normetanephrine: A metabolite of norepinephrine, used for similar purposes.
Uniqueness
Vanillylmandelic acid-d1 is unique due to its deuterated form, which provides higher stability and precision in mass spectrometry analyses compared to its non-deuterated counterpart .
Propiedades
Fórmula molecular |
C9H10O5 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
2-deuterio-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i8D |
Clave InChI |
CGQCWMIAEPEHNQ-BNEYPBHNSA-N |
SMILES isomérico |
[2H]C(C1=CC(=C(C=C1)O)OC)(C(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



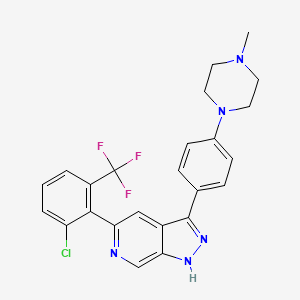
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)


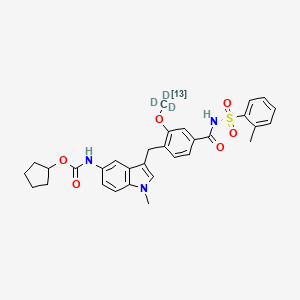
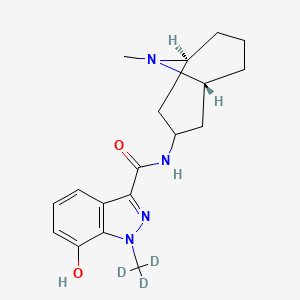
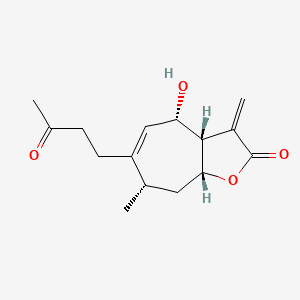
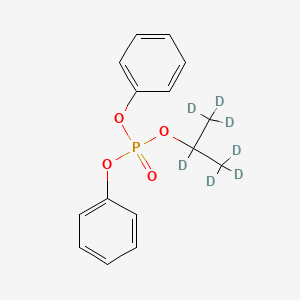
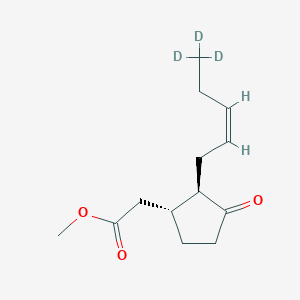
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
